molecular formula C7H10N2O B2789012 2-Hydrazino-5-methyl-phenol CAS No. 220595-10-8

2-Hydrazino-5-methyl-phenol

Cat. No.: B2789012
CAS No.: 220595-10-8
M. Wt: 138.17
InChI Key: BPDADWUVQQSHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazino-5-methyl-phenol is an organic compound with the molecular formula C7H10N2O. It is characterized by a phenol group attached to a hydrazino group and a methyl group on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydrazino-5-methyl-phenol can be synthesized through several methods, including the reduction of nitro compounds or the diazotization of amino compounds. One common method involves the reaction of 5-methyl-phenol with hydrazine under acidic conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the hydrazino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazino-5-methyl-phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydrazino group to a diazo group.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can occur with electrophiles, leading to the formation of various derivatives.

Major Products Formed: The major products formed from these reactions include diazo compounds, amino derivatives, and various substituted phenols.

Scientific Research Applications

2-Hydrazino-5-methyl-phenol has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

  • Biology: The compound can be employed in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Hydrazino-5-methyl-phenol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

2-Hydrazino-5-methyl-phenol is similar to other phenolic hydrazines, such as 2-hydrazino-4-methyl-phenol and 2-hydrazino-3-methyl-phenol. its unique substitution pattern on the benzene ring gives it distinct chemical properties and reactivity compared to these compounds. The presence of the methyl group at the 5-position influences its electronic and steric properties, making it suitable for specific applications where other phenolic hydrazines may not be as effective.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-hydrazinyl-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-2-3-6(9-8)7(10)4-5/h2-4,9-10H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDADWUVQQSHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.